6-Hydroxy-3-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-Hydroxy-3-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a pyrrolopyrazine compound. It is characterized by a hydroxy group at position 6 and a 2-methylpropyl group at position 3. This compound has been isolated from the mycelia of Cordyceps sinensis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting agents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
6-Hydroxy-3-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammation.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxy group at position 6 and the 2-methylpropyl group at position 3 play crucial roles in its biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Cordysinin A: A pyrrolopyrazine with a similar structure, isolated from Cordyceps sinensis.
Quinoline Derivatives: Compounds with a quinoline nucleus, exhibiting similar biological activities.
Uniqueness
6-Hydroxy-3-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy group and 2-methylpropyl group contribute to its unique reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C8H12N2O3 |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
6-hydroxy-1-(2-methylpropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-5(2)4-10-7(12)3-6(11)9-8(10)13/h3,5,12H,4H2,1-2H3,(H,9,11,13) |
InChI Key |
OKEHPSURMGPEGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=O)NC1=O)O |
Origin of Product |
United States |
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